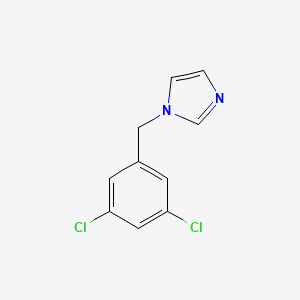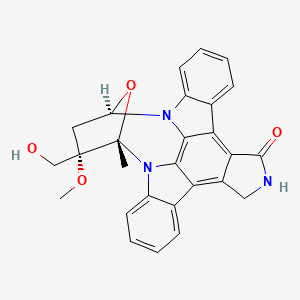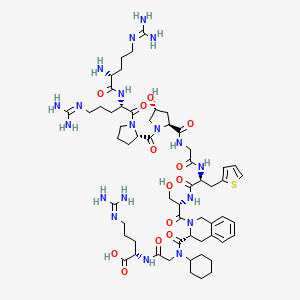![molecular formula C26H38N8O7 B10837723 [(5S,11S,14S)-11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(20),17(21),18-trien-5-yl]-acetic acid](/img/structure/B10837723.png)
[(5S,11S,14S)-11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(20),17(21),18-trien-5-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMP-757 is a small molecule drug that was initially developed by Bristol-Myers Squibb Company. It functions as a glycoprotein IIb/IIIa antagonist, which means it inhibits the glycoprotein IIb/IIIa receptors on platelets. This compound was primarily investigated for its potential use in treating cardiovascular diseases, particularly thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMP-757 involves the preparation of cyclic peptides with heterocyclic and modified linking moieties. The synthetic methods for these linking groups and cyclic peptides are typically carried out using solution-phase methods .
Industrial Production Methods
While specific industrial production methods for DMP-757 are not extensively documented, the general approach involves the large-scale synthesis of the cyclic peptides and subsequent purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
DMP-757 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Reagents such as Dess-Martin periodinane or 2-iodoxybenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield aldehydes or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic peptides.
Biology: Investigated for its effects on platelet aggregation and activation.
Medicine: Explored as a therapeutic agent for cardiovascular diseases, especially in preventing thrombosis.
Industry: Potential applications in the pharmaceutical industry for the development of new drugs targeting glycoprotein IIb/IIIa receptors.
Mechanism of Action
DMP-757 exerts its effects by binding to the glycoprotein IIb/IIIa receptors on platelets, thereby inhibiting platelet aggregation. This inhibition prevents the formation of platelet aggregates, which are crucial in the development of thrombosis. The molecular targets involved include the integrin alpha-IIb/beta-3 receptors, which play a key role in platelet activation and aggregation .
Comparison with Similar Compounds
Similar Compounds
DMP-725: Another glycoprotein IIb/IIIa antagonist with similar properties.
XJ757: A compound with comparable inhibitory effects on platelet aggregation.
Uniqueness
DMP-757 is unique in its specific binding affinity and inhibitory potency towards glycoprotein IIb/IIIa receptors. This specificity makes it a valuable compound for studying platelet function and developing therapeutic agents for cardiovascular diseases.
properties
Molecular Formula |
C26H38N8O7 |
|---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
2-[(5S,11S,14S)-11-[3-(diaminomethylideneamino)propyl]-12-methyl-4,7,10,13,16-pentaoxo-14-propan-2-yl-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid |
InChI |
InChI=1S/C26H38N8O7/c1-14(2)21-25(41)34(3)18(8-5-9-29-26(27)28)24(40)31-13-19(35)32-17(11-20(36)37)23(39)30-12-15-6-4-7-16(10-15)22(38)33-21/h4,6-7,10,14,17-18,21H,5,8-9,11-13H2,1-3H3,(H,30,39)(H,31,40)(H,32,35)(H,33,38)(H,36,37)(H4,27,28,29)/t17-,18-,21-/m0/s1 |
InChI Key |
TZZMWRLTTWMKCL-WFXMLNOXSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N([C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic Acid](/img/structure/B10837658.png)
![(2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837660.png)

![2-[[6-[(2Z)-2-benzhydryloxyiminopentyl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10837675.png)

![cyclo[D-Asp-Pro-D-Gly(thien-2-yl)-Leu-D-Trp]](/img/structure/B10837679.png)
![N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837680.png)

![disodium;5-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B10837692.png)

![2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837700.png)
![3-[[4-(4-Fluorophenoxy)benzenesulfonyl]-(1-hydroxycarbamoylcyclopentyl)amino]propionic acid](/img/structure/B10837708.png)
![5-methoxy-3-[N-(4-(4-fluoro-phenyl)-4-oxo-butyl)-1,2,5,6-tetrahydro-pyridin-3-ylmethyl]-1H-indole](/img/structure/B10837715.png)
![4-ethoxy-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-amine](/img/structure/B10837730.png)